(S)-Stiripentol-d9

描述

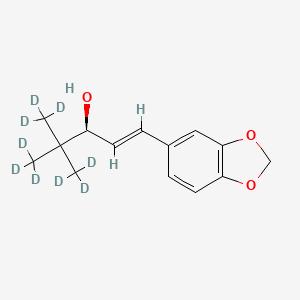

Structure

3D Structure

属性

分子式 |

C14H18O3 |

|---|---|

分子量 |

243.35 g/mol |

IUPAC 名称 |

(E,3S)-1-(1,3-benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-ol |

InChI |

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+/t13-/m0/s1/i1D3,2D3,3D3 |

InChI 键 |

IBLNKMRFIPWSOY-BYVHFHJDSA-N |

手性 SMILES |

[2H]C([2H])([2H])C([C@H](/C=C/C1=CC2=C(C=C1)OCO2)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |

规范 SMILES |

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-Stiripentol-d9: Chemical Properties, Structure, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for (S)-Stiripentol-d9. This deuterated analog of the anticonvulsant drug Stiripentol is a critical tool in pharmacokinetic and pharmacodynamic research, serving as an internal standard for quantitative analysis.

Core Chemical and Physical Properties

This compound is the isotopically labeled form of the S-enantiomer of Stiripentol, an antiepileptic agent. Deuteration, the replacement of hydrogen with deuterium atoms, enhances its utility in mass spectrometry-based analytical methods by increasing its molecular weight without significantly altering its chemical behavior.[1] This makes it an ideal internal standard for the precise quantification of Stiripentol in biological matrices.[2]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₄H₉D₉O₃[3] |

| Molecular Weight | 243.35 g/mol [3][4] |

| CAS Number | 144017-66-3[1] |

| Purity | ≥99% deuterated forms (d₁-d₉)[2]; >95% (HPLC)[5] |

| Appearance | Solid[2] |

| Solubility | Soluble in Chloroform[2] |

| Storage Temperature | -20°C[3][5] |

Chemical Structure and Identification

The structural identity of this compound is defined by its systematic name and various chemical identifiers. The deuterium atoms are located on the tert-butyl group.

Structural and Identification Data

| Identifier | Value |

| IUPAC Name | (3S)-1-(1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol-d9 |

| SMILES | OC(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])/C=C/C1=CC(OCO2)=C2C=C1[2] |

| InChI Key | IBLNKMRFIPWSOY-QPYRMXHWSA-N[2] |

| Synonyms | (S)-4,4-Dimethyl-1-(3,4-methylenedioxyphenyl)-1-penten-3-ol-d9, BCX 2600-d9[4][6] |

Experimental Protocols

While specific synthesis protocols for this compound are proprietary, the general synthesis of racemic Stiripentol is well-documented and provides a foundational understanding. The synthesis of the deuterated analog would involve the use of a deuterated starting material, specifically deuterated 3,3-dimethyl-2-butanone (pinacolone-d9). Subsequent chiral separation is required to isolate the (S)-enantiomer.

General Synthesis of Racemic Stiripentol

The synthesis of racemic Stiripentol is typically achieved through a two-step process: a Claisen-Schmidt condensation followed by a selective reduction.

Step 1: Claisen-Schmidt Condensation

This step involves the base-catalyzed reaction of piperonal (3,4-methylenedioxybenzaldehyde) with 3,3-dimethyl-2-butanone to form the α,β-unsaturated ketone, 1-(1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one.

Step 2: Selective Reduction

The resulting α,β-unsaturated ketone is then selectively reduced to the allylic alcohol, racemic Stiripentol, using a reducing agent such as sodium borohydride (NaBH₄).[7]

A detailed protocol for the reduction step is as follows[7]:

-

To an ice-cold solution of 1-(1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one (1.0 g, 4.3 mmol) in methanol (10 mL), add sodium borohydride (0.49 g, 13.0 mmol) portion-wise under stirring.

-

Allow the resulting solution to stir at room temperature for 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the solution by adding a mixture of ice and 37% HCl portion-wise.

-

Filter the precipitated solid, wash with cold water (10 mL), and dry to yield racemic Stiripentol.

Chiral Separation

To obtain the specific (S)-enantiomer, a chiral separation of the racemic Stiripentol mixture is necessary. This is commonly performed using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Analytical Methodology: Stability-Indicating HPLC Method

A validated stability-indicating HPLC method with a photodiode array detector (DAD) can be used for the determination of Stiripentol and its degradation products. This method can be adapted for the analysis of this compound.

Chromatographic Conditions:

-

Column: Symmetry C18

-

Detection: Photodiode Array (DAD)

This method has been validated according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness.[6][8]

Visualizing Methodologies and Relationships

Diagrams generated using Graphviz can effectively illustrate experimental workflows and logical relationships.

Caption: Synthesis and analysis workflow for this compound.

Caption: Logical relationship of Stiripentol and its deuterated analog.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. CN102690252A - Preparation method of stiripentol - Google Patents [patents.google.com]

- 3. Synthesis and hLDHA Inhibitory Activity of New Stiripentol-Related Compounds of Potential Use in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Facile One-Pot Process for the Synthesis of Stiripentol. : Oriental Journal of Chemistry [orientjchem.org]

- 5. Stiripentol | C14H18O3 | CID 5311454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Stiripentol-d9: A Technical Guide for Researchers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary application of (S)-Stiripentol-d9 in research, focusing on its role as a critical tool in the quantitative analysis of the anti-epileptic drug, Stiripentol. This document provides a comprehensive overview of the methodologies where this deuterated analog is employed, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and analytical workflows.

The Role of this compound in Bioanalytical Research

This compound is a stable, isotopically labeled version of (S)-Stiripentol, a chiral form of the anticonvulsant drug. In research, its primary and critical function is to serve as an internal standard (IS) in bioanalytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. This is because this compound is chemically identical to the analyte of interest, (S)-Stiripentol, and thus exhibits nearly identical behavior during sample preparation (e.g., extraction, derivatization) and chromatographic separation. However, due to the presence of nine deuterium atoms, it has a distinct, higher mass. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.

By adding a known concentration of this compound to biological samples (such as plasma or serum) at the beginning of the analytical process, researchers can accurately quantify the concentration of Stiripentol in those samples. The ratio of the analyte's signal to the internal standard's signal is used for quantification, which corrects for any variability or loss that may occur during the analytical procedure, thereby ensuring the accuracy, precision, and reliability of the results.

Quantitative Data Summary

The following tables summarize key quantitative data related to Stiripentol, the analysis of which is facilitated by the use of this compound.

Table 1: Efficacy of Stiripentol in Dravet Syndrome (STICLO Studies)

| Outcome | Stiripentol Group | Placebo Group | p-value |

| STICLO France | |||

| Responder Rate (≥50% seizure reduction) | 71% | 5% | <0.0001 |

| Seizure-Free | 43% | 0% | 0.0013 |

| STICLO Italy | |||

| Responder Rate (≥50% seizure reduction) | 67% | 9% | 0.0006 |

| Seizure-Free | 25% | 0% | - |

Table 2: Pharmacokinetic Parameters of Stiripentol

| Parameter | Value | Notes |

| Absorption | ||

| Tmax (Time to peak concentration) | 2 to 3 hours | - |

| Distribution | ||

| Protein Binding | ~99% | Highly bound to plasma proteins. |

| Apparent Volume of Distribution (Vd) | 32 to 192 L | Increases with body weight. |

| Metabolism | ||

| Primary Enzymes | CYP1A2, CYP2C19, CYP3A4 | Also an inhibitor of several CYP enzymes. |

| Elimination | ||

| Half-life (t½) | 4.5 to 13 hours | Dose-dependent; increases with higher doses. |

| Clearance | Non-linear | Decreases with repeated administration. |

Experimental Protocols

Pharmacokinetic Study of Stiripentol in Human Plasma

Objective: To determine the concentration-time profile of Stiripentol in human plasma following oral administration.

Methodology:

-

Sample Collection: Blood samples are collected from subjects at predetermined time points after administration of Stiripentol. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample, add 25 µL of a working solution of this compound (internal standard) in methanol.

-

Vortex mix for 30 seconds.

-

Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex mix for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system.

-

Column: A chiral column (e.g., Lux Amylose-2, 150 x 4.6 mm, 5 µm) is used for enantiomeric separation.

-

Mobile Phase: An isocratic mobile phase consisting of acetonitrile and 5 mM ammonium acetate buffer (50:50, v/v).[1]

-

Flow Rate: 0.8 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions (Hypothetical):

-

Stiripentol: Q1 (Precursor Ion) -> Q3 (Product Ion)

-

This compound: Q1 (Precursor Ion + 9 Da) -> Q3 (Product Ion)

-

-

Data Analysis: The peak area ratio of Stiripentol to this compound is used to construct a calibration curve and quantify the concentration of Stiripentol in the unknown samples.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

(S)-Stiripentol-d9: A Technical Guide to Isotopic Purity and Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and labeling of (S)-Stiripentol-d9, a deuterated analog of the anti-epileptic drug Stiripentol. This document details the synthesis, analytical methodologies for purity assessment, and the underlying mechanism of action relevant to its therapeutic function.

Introduction to this compound

This compound is a stable isotope-labeled version of (S)-Stiripentol, an anticonvulsant medication used in the treatment of Dravet syndrome. The incorporation of nine deuterium atoms in place of hydrogen atoms at the tert-butyl group enhances its metabolic stability and makes it a valuable tool for pharmacokinetic and pharmacodynamic studies.[1] The deuterated analog allows for precise tracking and metabolic analysis, particularly in mass spectrometry-based assays, aiding in the optimization of dosing strategies.[1]

Isotopic Purity and Labeling

The isotopic purity of this compound is a critical parameter for its use in research and as an internal standard. It is typically defined by the percentage of the desired d9 species and the distribution of other isotopic variants (d0-d8).

Quantitative Data on Isotopic Purity

Commercial suppliers of this compound provide specifications for its isotopic and chemical purity. The following table summarizes available data.

| Parameter | Specification | Source |

| Chromatographic Purity (by HPLC) | >90% | Certificate of Analysis[2] |

| Deuterated Forms (d1-d9) | ≥99% | Cayman Chemical[3] |

| Molecular Formula | C₁₄H₉D₉O₃ | LGC Standards[4] |

| Molecular Weight | 243.35 g/mol | LGC Standards[4] |

| CAS Number | 144017-66-3 | Biosynth[1] |

Note: Detailed isotopic distribution (e.g., %d9, %d8, etc.) is often proprietary and not publicly available. Researchers should request a detailed Certificate of Analysis from the supplier for lot-specific data.

Location of Deuterium Labeling

The nine deuterium atoms are located on the two methyl groups and the tertiary carbon of the tert-butyl moiety of the Stiripentol molecule. This is chemically described as 1-(1,3-benzodioxol-5-yl)-4,4-bis(methyl-d3)pent-1-en-5,5,5-d3-3-ol.[2]

The following diagram illustrates the chemical structure of this compound and the positions of the deuterium labels.

Caption: Chemical structure of this compound with deuterium labeling on the tert-butyl group.

Experimental Protocols

Synthesis of this compound

A general synthetic route for Stiripentol involves the Claisen-Schmidt condensation of piperonal with pinacolone, followed by selective reduction of the resulting α,β-unsaturated ketone.[5] For the deuterated analog, a deuterated version of pinacolone (pinacolone-d9) would be utilized as a starting material.

Illustrative Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Determination of Isotopic Purity by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a primary technique for determining the isotopic purity of deuterated compounds.[6][7]

General Protocol:

-

Sample Preparation: Dissolve a known quantity of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Acquire full-scan mass spectra over a relevant m/z range to include the molecular ions of all expected isotopic species (d0 to d9).

-

Data Analysis:

-

Identify the monoisotopic peak of the unlabeled Stiripentol (d0).

-

Identify and integrate the peak areas of the molecular ions for each deuterated species (d1 through d9).

-

Correct for the natural isotopic abundance of C13.

-

Calculate the percentage of each isotopic species relative to the total integrated area of all species.

-

Workflow for Isotopic Purity Analysis by MS:

Caption: Experimental workflow for determining the isotopic purity of this compound using HRMS.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the chemical structure of this compound. The absence of signals in the ¹H NMR spectrum corresponding to the tert-butyl protons, and the characteristic splitting pattern in the ¹³C NMR spectrum for the deuterated carbons, confirm the location of the deuterium labels. Quantitative NMR (qNMR) can also be employed to determine isotopic enrichment.[8]

Mechanism of Action: GABAergic Pathway Modulation

Stiripentol's primary mechanism of action is the potentiation of GABAergic neurotransmission.[9] It acts as a positive allosteric modulator of GABA-A receptors, increasing the duration of the chloride channel opening in a manner similar to barbiturates.[10][11] This enhances the inhibitory effects of the neurotransmitter GABA, leading to a reduction in neuronal excitability and seizure activity. Stiripentol shows a greater effect on GABA-A receptors containing α3 subunits.[12][13][14]

Signaling Pathway of Stiripentol's Action:

Caption: Signaling pathway illustrating the positive allosteric modulation of the GABA-A receptor by this compound.

References

- 1. This compound | 144017-66-3 | UFA01766 | Biosynth [biosynth.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Stiripentol-d9 | CAS 1185239-64-8 | LGC Standards [lgcstandards.com]

- 5. Synthesis and hLDHA Inhibitory Activity of New Stiripentol-Related Compounds of Potential Use in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 9. Stiripentol - Wikipedia [en.wikipedia.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 12. The effects of stiripentol on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The anticonvulsant stiripentol acts directly on the GABAA receptor as a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The anti-convulsant stiripentol acts directly on the GABA(A) receptor as a positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Stiripentol-d9: A Technical Guide to Certificate of Analysis and Supplier Specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and supplier specifications for (S)-Stiripentol-d9. It is designed to assist researchers, scientists, and drug development professionals in understanding and evaluating the quality of this isotopically labeled compound for research and preclinical studies. This document outlines typical analytical data, experimental methodologies, and the relationship between quality control documentation.

Certificate of Analysis (CoA)

A Certificate of Analysis is a formal document issued by a supplier that certifies the quality and purity of a specific batch of a product. The following table summarizes the typical data found on a CoA for this compound.

Table 1: Representative Certificate of Analysis for this compound

| Parameter | Specification | Method Reference |

| Identification | ||

| Chemical Name | (S)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-d6-pent-1-en-3-ol-5,5,5-d3 | IUPAC Nomenclature |

| CAS Number | 144017-66-3 (for (S)-Stiripentol) | Chemical Abstracts |

| Molecular Formula | C₁₄H₉D₉O₃ | Elemental Analysis |

| Molecular Weight | 243.35 g/mol | Mass Spectrometry |

| Physical Properties | ||

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in Chloroform | USP <1236> |

| Purity | ||

| Chromatographic Purity | ≥98.0% | HPLC |

| Enantiomeric Purity (e.e.) | ≥99.0% (S)-enantiomer | Chiral HPLC |

| Isotopic Enrichment | ||

| Deuterated Forms (d₁-d₉) | ≥99% | Mass Spectrometry |

| Residual Solvents | ||

| As per USP <467> | Conforms to limits | GC-HS |

| Storage | ||

| Recommended Conditions | Store at 2-8°C, protected from light | Stability Studies |

Supplier Specifications

Supplier specifications provide a general overview of the product's characteristics and are typically found on product data sheets. These specifications may be less detailed than a batch-specific CoA but offer a good baseline for product quality.

Table 2: Typical Supplier Specifications for this compound

| Specification | Typical Value |

| Purity (HPLC) | >95%[1] |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₉)[2] |

| Appearance | Solid[2] |

| Molecular Formula | C₁₄H₉D₉O₃[2][3] |

| Molecular Weight | ~243.35 g/mol [3][4][5] |

| Storage Temperature | -20°C or 2-8°C[3] |

Experimental Protocols

Detailed methodologies are crucial for interpreting the data presented in a CoA. The following sections outline the typical experimental protocols used for the analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This method is used to separate and quantify the (S) and (R) enantiomers of Stiripentol, ensuring the enantiomeric excess of the desired (S)-isomer.

-

Instrumentation: HPLC system with a UV detector.

-

Column: Chiralpak AD-RH (or equivalent chiral stationary phase).[6][7]

-

Mobile Phase: A mixture of water and acetonitrile (e.g., 30:70 v/v).[6][7]

-

Procedure: A solution of this compound is prepared in a suitable solvent and injected into the HPLC system. The retention times of the (S) and (R) enantiomers are determined, and the peak areas are used to calculate the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are used to confirm the chemical structure of the molecule, while ²H (Deuterium) NMR can be used to confirm the positions of deuteration.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.[8]

-

Procedure for ¹H NMR: A small amount of the sample is dissolved in the deuterated solvent. The absence or significant reduction of proton signals at the deuterated positions confirms successful labeling.

-

Procedure for ²H NMR: This technique directly observes the deuterium nuclei. The sample is dissolved in a non-deuterated solvent. The resulting spectrum will show signals corresponding to the deuterium atoms in the molecule, confirming their presence and chemical environment.[9][10]

Mass Spectrometry (MS) for Molecular Weight and Isotopic Enrichment

Mass spectrometry is used to determine the molecular weight of the compound and to quantify the level of isotopic enrichment.

-

Instrumentation: High-resolution mass spectrometer (e.g., LC-MS or GC-MS).

-

Ionization Mode: Electrospray Ionization (ESI) or another suitable technique.

-

Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The isotopic distribution of the molecular ion cluster is analyzed to determine the percentage of molecules that are deuterated and the distribution of different deuterated species (d₁ through d₉).[11][12] The general procedure involves evaluating the linearity of the mass spectrometer, determining the purity of the mass cluster with a natural abundance analogue, and comparing the measured isotope distribution with theoretical calculations for different enrichment levels.[11][12]

Quality Control Workflow

The relationship between a Certificate of Analysis and supplier specifications is integral to the quality control process in the procurement of research materials.

Caption: Quality control workflow from supplier specifications to the researcher's evaluation of the Certificate of Analysis.

This guide provides a foundational understanding of the key quality attributes of this compound. For specific applications, researchers should always refer to the batch-specific Certificate of Analysis provided by the supplier.

References

- 1. Stiripentol-d9 | CAS 1185239-64-8 | LGC Standards [lgcstandards.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.usbio.net [cdn.usbio.net]

- 4. Stiripentol-d9 | C14H18O3 | CID 46782940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. fue.edu.eg [fue.edu.eg]

- 7. researchgate.net [researchgate.net]

- 8. Deuterated Compounds for NMR | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 11. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Analytical Edge: Leveraging Deuterated Stiripentol in Bioanalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical bioanalysis, achieving the highest levels of accuracy, precision, and robustness is paramount. For the antiepileptic drug stiripentol, the use of a deuterated analog as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods has emerged as a best practice, offering significant advantages over traditional approaches. This technical guide delves into the core benefits of using deuterated stiripentol, providing quantitative data, detailed experimental protocols, and visual workflows to support its implementation in a research and drug development setting.

The Superiority of Deuterated Internal Standards

The ideal internal standard (IS) in LC-MS analysis should mimic the analyte of interest throughout the entire analytical process—from sample preparation to detection. A stable isotope-labeled (SIL) internal standard, such as deuterated stiripentol, is the gold standard for achieving this. By incorporating deuterium atoms into the stiripentol molecule, a compound is created that is chemically identical to the analyte but has a higher mass. This subtle yet critical difference is the key to its superior performance.

One of the primary advantages is the co-elution of the analyte and the deuterated internal standard. Since they share the same physicochemical properties, they behave identically during chromatographic separation. This co-elution ensures that any variations in analytical conditions, such as fluctuations in mobile phase composition or column temperature, affect both the analyte and the internal standard equally. Most importantly, it provides the most effective compensation for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix (e.g., plasma, urine). This leads to significantly improved data quality, characterized by enhanced precision and accuracy.

Quantitative Performance Metrics: A Comparative Overview

| Parameter | Method Using Deuterated Stiripentol (Stiripentol-D9) | Typical Challenges with Non-Deuterated Internal Standards |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL[1] | May be higher due to greater variability and matrix effects. |

| Precision (% Relative Standard Deviation) | 0.692% to 0.723%[1] | Often higher and more variable, potentially exceeding regulatory acceptance criteria. |

| Accuracy (% of Nominal Concentration) | 98.40% to 98.53%[1] | Can be significantly impacted by differential matrix effects between the analyte and the IS. |

| Linearity (r) | > 0.999[1] | May be more difficult to achieve over a wide dynamic range. |

Experimental Protocols

Synthesis of Deuterated Stiripentol (Stiripentol-D9)

A detailed, step-by-step protocol for the synthesis of stiripentol-D9 is not publicly available. However, based on published syntheses of stiripentol, a plausible route would involve the use of deuterated starting materials. The following is a generalized protocol adapted from known synthetic routes for stiripentol, highlighting the incorporation of deuterium.

Reaction Scheme:

Materials:

-

Piperonal

-

Pinacolone-d9 (tert-Butyl methyl ketone-d9)

-

Sodium hydroxide or other suitable base

-

Methanol or other suitable solvent

-

Sodium borohydride or other suitable reducing agent

-

Diethyl ether

-

Silica gel for column chromatography

Procedure:

-

Condensation: In a reaction vessel, dissolve piperonal and a molar excess of pinacolone-d9 in methanol.

-

Slowly add a solution of sodium hydroxide in methanol to the mixture while stirring at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Neutralize the reaction mixture with a suitable acid (e.g., hydrochloric acid).

-

Extract the resulting deuterated chalcone intermediate with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude chalcone-d9 by column chromatography on silica gel.

-

Reduction: Dissolve the purified chalcone-d9 in methanol.

-

Cool the solution in an ice bath and add sodium borohydride portion-wise.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, quench with water and extract the stiripentol-D9 with diethyl ether.

-

Wash the organic layer, dry, and concentrate to yield the crude product.

-

Purify the stiripentol-D9 by recrystallization or column chromatography.

-

Confirm the identity and isotopic purity of the final product by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Bioanalytical Method for Stiripentol in Human Plasma using LC-MS/MS

This protocol describes the quantification of stiripentol enantiomers in human plasma using a deuterated internal standard.

1. Sample Preparation: Liquid-Liquid Extraction

Workflow for the liquid-liquid extraction of stiripentol from plasma.

2. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |

| Column | Chiral column (e.g., Lux Amylose-2, 150 x 4.6 mm, 5 µm)[1] |

| Mobile Phase | Isocratic elution with 50:50 (v/v) acetonitrile and 5 mM ammonium acetate buffer[1] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[1] |

| MRM Transitions | To be optimized for stiripentol and stiripentol-D9 |

3. Quantification

-

A calibration curve is constructed by plotting the peak area ratio of the stiripentol enantiomers to the deuterated internal standard against the nominal concentration of the calibrators.

-

The concentration of stiripentol enantiomers in unknown samples is then determined from the calibration curve using the measured peak area ratios.

Stiripentol Metabolism

Understanding the metabolic fate of a drug is crucial in drug development. Stiripentol is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP1A2, CYP2C19, and CYP3A4.[2] The main metabolic pathways are demethylenation of the methylenedioxy group and glucuronidation.[2]

Simplified metabolic pathway of stiripentol.

Conclusion

The use of deuterated stiripentol as an internal standard represents a significant advancement in the bioanalysis of this important antiepileptic drug. The inherent advantages of co-elution and effective compensation for matrix effects translate into tangible improvements in data quality, as evidenced by the high precision, accuracy, and sensitivity of validated LC-MS/MS methods. For researchers and drug development professionals, the adoption of this methodology is a critical step towards generating reliable and robust pharmacokinetic and toxicokinetic data, ultimately contributing to the safer and more effective use of stiripentol in the clinic. The detailed protocols and workflows provided in this guide serve as a valuable resource for the implementation of this superior bioanalytical strategy.

References

Pharmacological profile of the parent compound stiripentol

Pharmacological Profile of Stiripentol: A Technical Guide

Abstract

Stiripentol is a structurally unique, aromatic allylic alcohol compound utilized as an adjunctive therapy for the treatment of seizures associated with Dravet syndrome, a severe form of childhood epilepsy.[1][2][3] Its pharmacological profile is multifaceted, characterized by a combination of direct anticonvulsant effects and significant pharmacokinetic interactions. The primary mechanism of action involves the potentiation of γ-aminobutyric acid (GABA)ergic neurotransmission through positive allosteric modulation of GABA-A receptors and inhibition of GABA metabolism.[1][4][5] Ancillary mechanisms, including the modulation of voltage-gated ion channels and inhibition of lactate dehydrogenase, further contribute to its anticonvulsant properties.[1][2] A defining characteristic of stiripentol is its potent inhibition of various cytochrome P450 (CYP) enzymes, which elevates the plasma concentrations of co-administered antiepileptic drugs, a crucial element of its clinical efficacy.[1][5] This guide provides an in-depth summary of the pharmacological data, experimental methodologies, and complex interaction pathways of stiripentol for researchers and drug development professionals.

Introduction

Stiripentol (4,4-dimethyl-1-[3,4-(methylenedioxy)phenyl]-1-penten-3-ol) is an antiepileptic drug (AED) first synthesized in the late 1970s.[1] Structurally, it is an α-ethylene alcohol, which distinguishes it from other classes of AEDs.[2][5] It is used medically as a racemic mixture of its two enantiomers, R(+)-STP and S(−)-STP.[1][4]

Initially investigated for broad anticonvulsant properties, its clinical development highlighted a specific and profound efficacy in Dravet syndrome (Severe Myoclonic Epilepsy in Infancy or SMEI).[5][6][7] This led to its approval in the European Union (2007) and the United States (2018) as an adjunctive therapy, typically with clobazam and valproate, for this treatment-resistant epilepsy.[1][4][8][9]

Mechanism of Action

The anticonvulsant effect of stiripentol is not attributed to a single target but rather a combination of direct neurochemical modulation and indirect metabolic interactions.

Primary Mechanism: Potentiation of GABAergic Neurotransmission

Stiripentol significantly enhances inhibitory neurotransmission mediated by GABA, the primary inhibitory neurotransmitter in the central nervous system. This is achieved through at least three distinct actions:

-

Positive Allosteric Modulation of GABA-A Receptors: Stiripentol binds directly to the GABA-A receptor at a unique site, distinct from those for benzodiazepines, barbiturates, and neurosteroids.[2][10][11] This binding acts as a positive allosteric modulator, increasing the receptor's sensitivity to GABA and prolonging the duration of chloride channel opening in a manner similar to barbiturates.[4][10][11] This action potentiates the inhibitory postsynaptic current. Studies on recombinant receptors have shown that stiripentol's modulatory effect is most pronounced on GABA-A receptors containing α3 and δ subunits.[1][12][13] The high expression of the α3 subunit in the immature brain may explain stiripentol's notable efficacy in childhood-onset epilepsies like Dravet syndrome.[12][13]

-

Inhibition of GABA Transaminase (GABA-T): Stiripentol can block GABA-T, the primary enzyme responsible for the degradation of GABA in the brain.[1][2][12] This inhibition leads to an accumulation of GABA in the synapse, thereby increasing overall GABAergic tone.

-

Inhibition of GABA Reuptake: Stiripentol has been shown to interfere with the reuptake of GABA from the synapse by inhibiting GABA transporters (GATs).[1][2] While the specific GAT subtype has not been fully identified, this action also contributes to elevated synaptic GABA levels.[1]

References

- 1. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Stiripentol | C14H18O3 | CID 5311454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Stiripentol - Wikipedia [en.wikipedia.org]

- 5. Stiripentol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. neurologylive.com [neurologylive.com]

- 7. dravetfoundation.org [dravetfoundation.org]

- 8. epilepsy.com [epilepsy.com]

- 9. hcplive.com [hcplive.com]

- 10. Stiripentol, a putative antiepileptic drug, enhances the duration of opening of GABA-A receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The anticonvulsant stiripentol acts directly on the GABAA receptor as a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stiripentol--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]

- 13. The effects of stiripentol on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Stiripentol in Human Plasma Using LC-MS/MS with (S)-Stiripentol-d9 Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of stiripentol in human plasma. The method utilizes (S)-Stiripentol-d9 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure, enabling high-throughput analysis. Chromatographic separation is performed on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The method was validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Stiripentol is an antiepileptic drug used in the treatment of severe myoclonic epilepsy in infancy (Dravet syndrome).[1] Therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing dosage regimens and ensuring patient safety. LC-MS/MS has become the preferred analytical technique for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and speed.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby improving the accuracy and reliability of the results.[4][5] This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the determination of stiripentol in human plasma.

Experimental

Materials and Reagents

-

Stiripentol reference standard (purity ≥98%)

-

This compound (purity ≥99% deuterated forms)[5]

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

-

Analytical Column: Phenomenex Kinetex® 2.6 µm XB-C18 100 Å, 50 x 2.1 mm or equivalent

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Stock solutions of stiripentol and this compound were prepared in methanol.

-

Working Standard Solutions: A series of working standard solutions of stiripentol were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

-

Internal Standard (IS) Working Solution (100 ng/mL): The this compound stock solution was diluted in acetonitrile to a final concentration of 100 ng/mL.

-

Calibration Standards and Quality Control Samples: Calibration standards and QC samples were prepared by spiking appropriate amounts of the working standard solutions into blank human plasma.

Sample Preparation Protocol

-

Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each tube.

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

-

Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography

| Parameter | Condition |

| Column | Phenomenex Kinetex® 2.6 µm XB-C18 100 Å, 50 x 2.1 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | |

| Time (min) | %B |

| 0.00 | 30 |

| 2.50 | 95 |

| 3.50 | 95 |

| 3.51 | 30 |

| 5.00 | 30 |

Mass Spectrometry

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Curtain Gas (CUR) | 35 psi |

| Collision Gas (CAD) | Medium |

| IonSpray Voltage | 5500 V |

| Temperature (TEM) | 550°C |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 60 psi |

Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Declustering Potential (DP) | Entrance Potential (EP) | Collision Energy (CE) | Collision Cell Exit Potential (CXP) |

| Stiripentol | 235.1 | 179.1 | 60 | 10 | 25 | 12 |

| This compound | 244.2 | 188.1 | 60 | 10 | 25 | 12 |

Results and Discussion

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 10 to 25,000 ng/mL for stiripentol in human plasma.[6] The coefficient of determination (r²) was consistently >0.99 for all calibration curves. The lower limit of quantification (LLOQ) was established at 10 ng/mL with a signal-to-noise ratio >10.[4]

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Equation | r² |

| Stiripentol | 10 - 25,000 | y = 0.0025x + 0.0012 | >0.995 |

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at four QC levels: LLOQ, low, medium, and high. The results are summarized in Table 2. The precision (%CV) was ≤15% and the accuracy (%Bias) was within ±15% for all QC levels, which is within the acceptable limits for bioanalytical method validation.

Table 2: Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 10 | 8.5 | 5.2 | 10.1 | 7.8 |

| Low | 30 | 6.2 | 3.1 | 7.5 | 4.5 |

| Medium | 3000 | 4.1 | -1.5 | 5.3 | -2.1 |

| High | 20000 | 3.8 | -3.2 | 4.9 | -4.0 |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of stiripentol.

Caption: Logical relationship of the analytical components in the LC-MS/MS system.

Conclusion

This application note presents a simple, rapid, and robust LC-MS/MS method for the quantification of stiripentol in human plasma using this compound as an internal standard. The method meets the regulatory requirements for bioanalytical method validation and is suitable for high-throughput analysis in a clinical or research setting.

References

- 1. Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

Protocol for the Quantification of (S)-Stiripentol in Human Plasma using (S)-Stiripentol-d9 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stiripentol, an antiepileptic drug, is a crucial therapeutic agent for the management of seizures associated with Dravet syndrome. Accurate quantification of Stiripentol in human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization. This application note provides a detailed protocol for the determination of (S)-Stiripentol in human plasma samples using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, with (S)-Stiripentol-d9 serving as the internal standard to ensure accuracy and precision.

The deuterated analog, this compound, is an ideal internal standard as it shares similar physicochemical properties with the analyte, co-elutes chromatographically, and corrects for variations in sample preparation and instrument response.[1] This protocol outlines two common and effective sample preparation techniques: protein precipitation and liquid-liquid extraction.

Signaling Pathway of Stiripentol

Stiripentol exerts its anticonvulsant effects through a multi-faceted mechanism of action. It is a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).[1] Additionally, Stiripentol inhibits lactate dehydrogenase (LDH), an enzyme involved in neuronal energy metabolism, and blocks T-type calcium channels. These actions collectively contribute to the stabilization of neuronal firing and a reduction in epileptic events.

Caption: Signaling pathway of Stiripentol.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of (S)-Stiripentol in human plasma.

Materials and Reagents

-

(S)-Stiripentol analytical standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Ammonium acetate

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Standard laboratory equipment (pipettes, centrifuges, vortex mixer)

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (S)-Stiripentol and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the (S)-Stiripentol stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve and quality control samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration suitable for spiking into plasma samples (e.g., 100 ng/mL).

Sample Preparation

Two primary methods for sample preparation are presented below. Both methods have been shown to be effective for the extraction of Stiripentol from plasma.

Protein precipitation is a rapid and straightforward method for removing proteins from plasma samples.

Caption: Protein precipitation workflow.

Protocol:

-

To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid-liquid extraction offers a cleaner extract by partitioning the analyte into an immiscible organic solvent.[2]

Caption: Liquid-liquid extraction workflow.

Protocol:

-

To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.

-

(Optional) Add 50 µL of a basic buffer (e.g., 0.1 M sodium carbonate, pH 9) to adjust the sample pH.

-

Add 500 µL of an appropriate organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

-

Vortex the mixture for 2 minutes to ensure efficient extraction.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of Stiripentol. These may require optimization based on the specific instrumentation used.

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 5 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or gradient elution (e.g., starting with 50% B) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 5 - 10 µL |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) for (S)-Stiripentol | To be determined empirically |

| Product Ion (m/z) for (S)-Stiripentol | To be determined empirically |

| Precursor Ion (m/z) for this compound | To be determined empirically |

| Product Ion (m/z) for this compound | To be determined empirically |

| Collision Energy | To be optimized |

| Dwell Time | ~100 ms |

Note: The specific m/z transitions for Stiripentol and its deuterated internal standard should be optimized by infusing the individual standard solutions into the mass spectrometer.

Method Validation and Quantitative Data

A comprehensive validation of the analytical method should be performed to ensure its reliability for the intended application. Key validation parameters are summarized below.

Table 3: Representative Quantitative Performance Data

| Parameter | Typical Acceptance Criteria | Example Result |

| Linearity | ||

| Calibration Curve Range | - | 10 - 5000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |

| Sensitivity | ||

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 10 ng/mL[2] |

| Precision | ||

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Accuracy | ||

| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | ± 8% |

| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | ± 10% |

| Recovery | ||

| Extraction Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | ||

| Matrix Factor | Close to 1 | 0.95 - 1.05 |

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust and reliable approach for the quantitative analysis of (S)-Stiripentol in human plasma. The detailed protocols for protein precipitation and liquid-liquid extraction offer flexibility in sample preparation, while the outlined analytical conditions serve as a strong foundation for method implementation and validation. Adherence to these guidelines will enable researchers to generate high-quality data for pharmacokinetic and clinical studies involving Stiripentol.

References

Application Note: Quantification of Stiripentol in Human Urine by LC-MS/MS using (S)-Stiripentol-d9 Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of stiripentol in human urine using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay utilizes (S)-Stiripentol-d9 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. The described methodology, involving a straightforward "dilute-and-shoot" sample preparation, is suitable for pharmacokinetic studies, therapeutic drug monitoring research, and drug development applications.

Introduction

Stiripentol is an antiepileptic drug primarily used as an adjunctive therapy for the treatment of seizures associated with Dravet syndrome.[1] Monitoring its concentration in biological matrices is crucial for understanding its pharmacokinetics, which is known to be nonlinear.[2] While plasma is a common matrix for therapeutic drug monitoring, urine analysis provides a non-invasive alternative for assessing drug excretion and metabolism.[3] Stiripentol is extensively metabolized, with its metabolites being the primary components excreted in urine.[4]

LC-MS/MS has become the gold standard for bioanalytical testing due to its high sensitivity, specificity, and ability to handle complex matrices.[5] The use of a SIL-IS, such as this compound, is critical for robust and reliable quantification as it closely mimics the analyte's behavior during sample preparation and ionization, thus compensating for potential variations.[6] This document provides a comprehensive protocol for the quantification of stiripentol in urine, intended for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents

-

Stiripentol reference standard

-

This compound (Internal Standard)

-

LC-MS/MS grade methanol

-

LC-MS/MS grade acetonitrile

-

LC-MS/MS grade water

-

Formic acid (LC-MS grade)

-

Drug-free human urine

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

-

Analytical column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

Preparation of Stock and Working Solutions

-

Stiripentol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of stiripentol in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Stiripentol Working Solutions: Prepare serial dilutions of the stiripentol stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 methanol:water.

Sample Preparation Protocol

A simple "dilute-and-shoot" method is employed for sample preparation:

-

Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

-

Add 50 µL of the appropriate matrix (drug-free urine for blank and standards; study sample for unknowns) to each tube.

-

For calibration standards and QCs, spike 10 µL of the respective stiripentol working solution into the urine. For blank and unknown samples, add 10 µL of 50:50 methanol:water.

-

Add 200 µL of the internal standard working solution (100 ng/mL) to all tubes except the blank. To the blank, add 200 µL of 50:50 methanol:water.

-

Vortex all tubes for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet any particulates.[7]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase (50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | As described in Table 1 |

Table 1: Liquid Chromatography Gradient

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 0.5 | 20 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 20 |

| 5.0 | 20 |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 550°C |

| Curtain Gas | 35 psi |

| IonSpray Voltage | 5500 V |

| MRM Transitions | As described in Table 2 |

Table 2: MRM Transitions for Stiripentol and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Stiripentol | 235.1 | 177.1 (Quantifier) | 150 | 25 |

| 235.1 | 135.1 (Qualifier) | 150 | 30 | |

| This compound | 244.2 | 186.1 | 150 | 25 |

Method Validation and Performance

The following tables summarize the expected performance characteristics of this validated method.

Table 3: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | r² |

| Stiripentol | 5 - 2000 | > 0.995 |

Table 4: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 5 | < 15 | < 15 | 85 - 115 |

| Low QC | 15 | < 15 | < 15 | 85 - 115 |

| Mid QC | 150 | < 15 | < 15 | 85 - 115 |

| High QC | 1500 | < 15 | < 15 | 85 - 115 |

LLOQ: Lower Limit of Quantification QC: Quality Control

Experimental Workflow Diagram

Caption: Workflow for the quantification of stiripentol in urine.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of stiripentol in human urine. The use of this compound as an internal standard ensures high-quality data suitable for demanding research applications. The simple "dilute-and-shoot" sample preparation procedure allows for high throughput, making this method an effective tool for studies requiring the analysis of a large number of samples.

References

- 1. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of stiripentol in normal man: evidence of nonlinearity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. zefsci.com [zefsci.com]

- 6. d-nb.info [d-nb.info]

- 7. dergipark.org.tr [dergipark.org.tr]

Application Notes & Protocols for the Chromatographic Separation of Stiripentol and (S)-Stiripentol-d9

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Stiripentol is an anticonvulsant medication used in the treatment of Dravet syndrome, a severe form of epilepsy.[1] For pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies, a robust and reliable analytical method for the quantification of stiripentol in biological matrices is essential. The use of a stable isotope-labeled internal standard, such as (S)-Stiripentol-d9, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variability in sample processing. This document provides detailed application notes and protocols for the chromatographic separation of stiripentol and its deuterated analog, this compound, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

Chromatographic Conditions

Several liquid chromatographic methods have been developed for the analysis of stiripentol.[2][3] For the specific separation of stiripentol and its deuterated internal standard, a chiral liquid chromatography method coupled with tandem mass spectrometry (LC-MS/MS) is highly effective, allowing for the simultaneous quantification of both enantiomers of stiripentol.[4]

Table 1: LC-MS/MS Method for Enantioselective Separation of Stiripentol [4]

| Parameter | Condition |

| Chromatography | Reverse Phase Liquid Chromatography |

| Column | Lux Amylose-2, 5 µm, 150 x 4.6 mm |

| Mobile Phase | 50:50 (v/v) Acetonitrile : 5 mM Ammonium Acetate Buffer |

| Elution Mode | Isocratic |

| Flow Rate | Not Specified, but a typical starting point would be 0.5 - 1.0 mL/min |

| Run Time | < 7.0 minutes |

| Injection Volume | Not Specified, but a typical starting point would be 5 - 20 µL |

| Column Temperature | Not Specified, but a typical starting point would be 25 - 40 °C |

| Detector | Tandem Mass Spectrometer (MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| Internal Standard | This compound |

Table 2: HPLC-DAD Method for Stiripentol Analysis (Adaptable) [5][6][7]

While this method does not specify the use of a deuterated internal standard, it provides a validated approach for the separation of stiripentol that can be adapted for use with LC-MS by substituting the DAD detector.

| Parameter | Condition |

| Chromatography | Reverse Phase High-Performance Liquid Chromatography (HPLC) |

| Column | Symmetry C18 |

| Mobile Phase | Not explicitly detailed, but typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. |

| Elution Mode | Isocratic |

| Detector | Photodiode Array (PDA) Detector |

| Linearity Range | 1–25 μg/mL |

| Limit of Detection (LOD) | 0.024 μg/mL |

| Limit of Quantitation (LOQ) | 0.081 μg/mL |

Experimental Protocols

Protocol 1: Enantioselective LC-MS/MS Analysis of Stiripentol in Human Plasma [4]

This protocol is designed for the sensitive and selective quantification of stiripentol enantiomers in human plasma using this compound as an internal standard.

1. Materials and Reagents:

- Stiripentol reference standard

- This compound internal standard

- Acetonitrile (HPLC grade)

- Ammonium Acetate (LC-MS grade)

- Ultrapure water

- Human plasma (blank)

- Organic extraction solvent (e.g., methyl tert-butyl ether)

2. Standard and Internal Standard Preparation:

- Prepare stock solutions of stiripentol and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

- Prepare a series of working standard solutions of stiripentol by serial dilution of the stock solution to create a calibration curve.

- Prepare a working internal standard solution of this compound at a fixed concentration.

3. Sample Preparation (Liquid-Liquid Extraction):

- To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibrator, or quality control sample.

- Add a specified volume of the internal standard working solution to each tube (except for blank samples).

- Add a specified volume of extraction solvent.

- Vortex mix for 1-2 minutes to ensure thorough mixing.

- Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the organic and aqueous layers.

- Carefully transfer the upper organic layer to a clean tube.

- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40 °C).

- Reconstitute the dried residue in a specific volume of the mobile phase.

- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

- Set up the LC-MS/MS system according to the conditions outlined in Table 1.

- Equilibrate the column with the mobile phase until a stable baseline is achieved.

- Inject the reconstituted samples onto the LC-MS/MS system.

- Acquire data in the Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for stiripentol and this compound will need to be optimized on the specific mass spectrometer being used.

Diagrams

Caption: Experimental workflow for LC-MS/MS analysis of stiripentol.

Caption: Logical relationship for quantitative analysis using an internal standard.

References

- 1. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmafocusasia.com [pharmafocusasia.com]

- 7. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

Mass Spectrometry Fragmentation Analysis of (S)-Stiripentol-d9: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed overview of the mass spectrometry fragmentation pattern of (S)-Stiripentol-d9, a deuterated analog of the anti-epileptic drug Stiripentol. This compound is commonly utilized as an internal standard in bioanalytical methods for the accurate quantification of Stiripentol in complex biological matrices. Understanding its fragmentation behavior under tandem mass spectrometry (MS/MS) conditions is crucial for developing robust and sensitive analytical protocols. This document outlines the key fragmentation pathways and provides a protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Stiripentol is an anticonvulsant medication used in the treatment of severe myoclonic epilepsy in infancy (Dravet syndrome). Accurate measurement of its concentration in biological fluids is essential for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it compensates for matrix effects and variations in sample processing. This note details the characteristic fragmentation of this compound, providing valuable information for method development and validation.

Mass Spectrometry Fragmentation Pattern of this compound

Upon introduction into a mass spectrometer using a soft ionization technique like electrospray ionization (ESI), this compound readily forms a protonated molecule, [M+H]⁺. Subsequent collision-induced dissociation (CID) of this precursor ion in the collision cell of a tandem mass spectrometer results in a characteristic pattern of product ions.

While specific quantitative data on the relative intensities of the product ions for this compound is not publicly available in the searched literature, based on the known fragmentation of similar structures and general principles of mass spectrometry, a proposed fragmentation scheme can be elucidated. The deuteration on the tert-butyl group is expected to influence the mass-to-charge ratio (m/z) of the resulting fragments.

Table 1: Proposed MRM Transitions for (S)-Stiripentol and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| (S)-Stiripentol | 235.1 | Data not available | Protonated molecule [M+H]⁺ |

| This compound | 244.2 | Data not available | Protonated molecule [M+H]⁺ with nine deuterium atoms |

Note: The exact m/z values for the product ions and their relative intensities would need to be determined empirically during method development.

Proposed Fragmentation Pathway

The fragmentation of the protonated this compound molecule is expected to involve neutral losses from the side chain. A primary fragmentation route would likely be the loss of the deuterated tert-butyl group. Other potential fragmentations could involve cleavages around the alcohol functional group and the double bond.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: LC-MS/MS Analysis of (S)-Stiripentol

This protocol provides a general framework for the analysis of (S)-Stiripentol using this compound as an internal standard. Optimization of specific parameters will be required for individual instruments and matrices.

Sample Preparation

A protein precipitation or liquid-liquid extraction method is typically employed to extract Stiripentol and the internal standard from biological matrices such as plasma or serum.

-

Protein Precipitation:

-

To 100 µL of plasma/serum, add 300 µL of acetonitrile containing the internal standard, this compound.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Liquid Chromatography

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow | Instrument dependent |

| Collision Gas | Argon |

Experimental Workflow

Caption: General workflow for the bioanalysis of Stiripentol.

Conclusion

This application note provides a foundational understanding of the mass spectrometric behavior of this compound and a general protocol for its use in the quantification of Stiripentol. The successful implementation of a robust and reliable bioanalytical method hinges on the careful optimization of the described experimental parameters. The information presented herein serves as a valuable resource for researchers and scientists in the field of drug development and therapeutic drug monitoring.

Application of (S)-Stiripentol-d9 in Therapeutic Drug Monitoring Assays

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Stiripentol is an antiepileptic drug primarily used as an adjunctive therapy for the treatment of Dravet syndrome, a severe form of epilepsy. Due to its non-linear pharmacokinetics and potential for drug-drug interactions, therapeutic drug monitoring (TDM) of stiripentol is beneficial to optimize treatment efficacy and minimize toxicity. (S)-Stiripentol-d9 is the deuterated analog of stiripentol and serves as an ideal internal standard (IS) for the quantitative analysis of stiripentol in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is critical for accurate and precise quantification as it co-elutes with the analyte, compensating for variations in sample preparation, chromatography, and mass spectrometric ionization.

This document provides detailed application notes and protocols for the use of this compound in a therapeutic drug monitoring assay for stiripentol in human plasma.

Mechanism of Action of Stiripentol

Stiripentol exerts its anticonvulsant effects through multiple mechanisms. It is a positive allosteric modulator of GABA-A receptors, enhancing GABAergic neurotransmission. Additionally, it inhibits the reuptake and metabolism of GABA, further increasing its concentration in the synapse. Stiripentol is also known to inhibit lactate dehydrogenase (LDH), which may contribute to its neuroprotective effects. The following diagram illustrates the key signaling pathways involved in the mechanism of action of stiripentol.

Caption: Mechanism of Action of Stiripentol.

Experimental Protocols

Therapeutic Drug Monitoring Assay Workflow

The following diagram outlines the general workflow for the therapeutic drug monitoring of stiripentol using this compound as an internal standard.

Caption: TDM Workflow for Stiripentol.

Materials and Reagents

-

Stiripentol analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (drug-free)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

96-well plates (optional, for high-throughput analysis)

Stock and Working Solutions

-

Stiripentol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of stiripentol in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Stiripentol Working Solutions: Prepare a series of working solutions by serially diluting the stiripentol stock solution with methanol:water (50:50, v/v) to prepare calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibrator, QC, or patient sample), add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 150 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Stiripentol MRM Transition | To be determined empirically (e.g., m/z 235.1 -> 177.1) |

| This compound MRM Transition | To be determined empirically (e.g., m/z 244.2 -> 186.2) |

| Collision Energy | To be optimized for specific instrument |

| Dwell Time | 100 ms |

Note: MRM transitions and collision energies need to be optimized for the specific mass spectrometer being used.

Method Validation Data

The following tables summarize the acceptance criteria and representative data for the validation of a therapeutic drug monitoring assay for stiripentol using this compound as an internal standard.

Table 1: Calibration Curve

| Parameter | Acceptance Criteria | Representative Data |

| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 10 - 5000 ng/mL |

| Calibration Model | Weighted (1/x or 1/x²) linear regression | Weighted (1/x²) linear regression |

| Accuracy | Within ±15% of nominal (±20% at LLOQ) | Within ±10% |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |

| LLOQ | 10 | ≤ 20% | ± 20% | ≤ 15% | ± 15% |

| Low QC (LQC) | 30 | ≤ 15% | ± 15% | ≤ 10% | ± 10% |

| Mid QC (MQC) | 300 | ≤ 15% | ± 15% | ≤ 8% | ± 8% |

| High QC (HQC) | 4000 | ≤ 15% | ± 15% | ≤ 10% | ± 10% |

Table 3: Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low QC (LQC) | 30 | 85 - 115% | 85 - 115% |